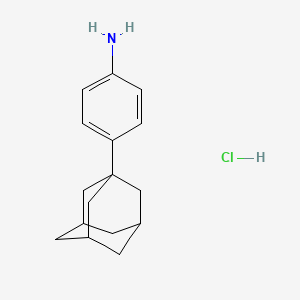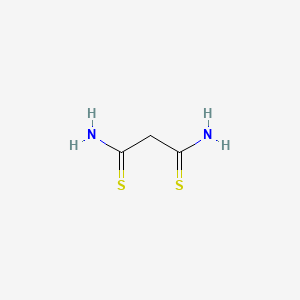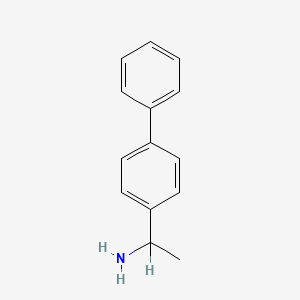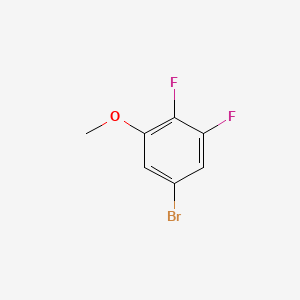
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a synthetic organic compound with the molecular formula C22H6F26N2O and a molecular weight of 808.25 . This compound is characterized by the presence of a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluorohexyl groups at the 3 and 5 positions. It is primarily used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development studies.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The benzoyl group is then introduced via acylation, and the perfluorohexyl groups are added through nucleophilic substitution reactions .
the synthetic routes generally involve standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with molecular targets such as proteins and enzymes. The benzoyl group can form hydrogen bonds and other interactions with active sites, while the perfluorohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole can be compared with other similar compounds, such as:
1-Benzoyl-3,5-diphenylpyrazole: This compound has phenyl groups instead of perfluorohexyl groups, resulting in different chemical properties and reactivity.
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: The trifluoromethyl groups confer different electronic and steric effects compared to perfluorohexyl groups.
1-Benzoyl-3,5-bis(perfluorooctyl)pyrazole: The longer perfluorooctyl chains provide increased hydrophobicity and different physical properties.
The uniqueness of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole lies in its specific combination of a benzoyl group with perfluorohexyl substituents, which imparts distinct chemical and physical properties useful in various research applications .
Eigenschaften
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGQAQYTYRSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6F26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371063 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-10-0 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)



![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)


![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)





